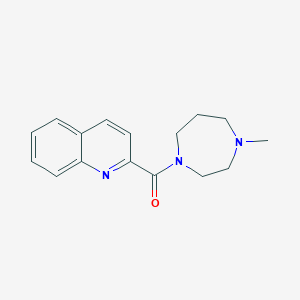
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone, also known as MQL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the activity of topoisomerase I and II, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone in lab experiments is its relatively simple synthesis method. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is also stable under normal lab conditions, making it easy to handle and store. However, one limitation of using (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone. One area of interest is the development of more efficient synthesis methods for (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone. Additionally, further studies are needed to fully understand the mechanism of action of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone and its potential therapeutic applications. Future research could also focus on the development of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone analogs with improved solubility and bioavailability.
Conclusion
In conclusion, (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties have made it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action and potential applications of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone.
合成方法
The synthesis of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a base. The resulting product is then purified through column chromatography to obtain (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone in its pure form.
属性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18-9-4-10-19(12-11-18)16(20)15-8-7-13-5-2-3-6-14(13)17-15/h2-3,5-8H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCJORXJBSYUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)






![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)



![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)